molecular formula C9H8BrF4N B7937153 [(2-Bromo-3-fluorophenyl)methyl](2,2,2-trifluoroethyl)amine

[(2-Bromo-3-fluorophenyl)methyl](2,2,2-trifluoroethyl)amine

Cat. No.: B7937153
M. Wt: 286.06 g/mol
InChI Key: ZLRGVDVVHVCDFS-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methylamine is a fluorinated benzylamine derivative with a bromo-fluoro-substituted aromatic ring and a trifluoroethylamine moiety. Its molecular formula is C₉H₈BrF₄N, and its molecular weight is approximately 286.07 g/mol. The compound features a unique combination of electron-withdrawing groups (Br, F, and CF₃), which influence its electronic properties, solubility, and reactivity. It is structurally related to pharmacologically active amines but lacks direct therapeutic data in the provided evidence .

Properties

IUPAC Name

N-[(2-bromo-3-fluorophenyl)methyl]-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF4N/c10-8-6(2-1-3-7(8)11)4-15-5-9(12,13)14/h1-3,15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLRGVDVVHVCDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Various substituted phenyl derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Different amine derivatives.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

(2-Bromo-3-fluorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethylamine group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

(2-Bromo-3-fluorophenyl)methylamine hydrochloride

  • Molecular Formula : C₈H₁₀BrClF₂N
  • Key Differences : Replaces the trifluoroethyl group with a methyl group.
  • Methyl substitution simplifies synthesis but may reduce metabolic stability compared to trifluoroethyl .

(3-Bromo-4-fluorophenyl)methylamine

  • Molecular Formula : C₁₅H₁₂BrF₄N
  • Key Differences : Bromo-fluoro substitution at positions 3 and 4 (vs. 2 and 3 in the target compound) and an additional trifluoromethylbenzyl group.
  • Impact : Altered steric hindrance and electronic distribution may affect receptor binding in medicinal applications. The para-substitution pattern could enhance π-stacking interactions .

Variations in the Amine Group

2-(Thiophen-2-yl)ethylamine

  • Molecular Formula : C₈H₁₀F₃NS
  • Key Differences : Replaces the bromo-fluorophenyl group with a thiophene ring.
  • Impact : The thiophene’s sulfur atom introduces polarizability and alters electronic properties. This compound may exhibit enhanced solubility in polar solvents compared to purely aromatic analogs .

Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine

  • Molecular Formula : C₁₆H₁₆F₃N
  • Key Differences : Features a 3-methylphenyl group on the trifluoroethyl chain.
  • However, steric effects might reduce reactivity in substitution reactions .

Electronic and Steric Effects

  • Trifluoroethyl vs. Methyl : The trifluoroethyl group in the target compound significantly lowers electron density at the amine, reducing basicity (pKa ~5–6) compared to methyl-substituted analogs (pKa ~8–9). This difference impacts solubility and interaction with biological targets .
  • Bromo vs. Chloro : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine, as seen in isostructural analogs like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide vs. its chloro counterpart. Bromine may also enhance leaving-group ability in substitution reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound 286.07 ~2.8 Br, F, CF₃
(2-Bromo-3-fluorophenyl)methylamine 272.52 ~2.5 Br, F, CH₃
2-(Thiophen-2-yl)ethylamine 209.23 ~1.9 CF₃, Thiophene

Notes:

  • The target compound’s higher LogP reflects increased lipophilicity due to bromine and trifluoroethyl groups.
  • Thiophene-containing analogs exhibit lower LogP, enhancing aqueous solubility .

Biological Activity

(2-Bromo-3-fluorophenyl)methylamine is a synthetic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

The compound features a bromo and fluoro substituent on a phenyl ring, along with a trifluoroethylamine group. This unique structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of (2-Bromo-3-fluorophenyl)methylamine is primarily attributed to its ability to interact with various biomolecules. The trifluoroethylamine moiety enhances the compound's ability to cross cell membranes, potentially influencing enzyme activities and receptor interactions.

Research Findings

  • Anticancer Activity : Compounds containing fluorinated groups have been shown to exhibit significant anticancer properties. The presence of trifluoromethyl groups can enhance metabolic stability and bioavailability, which are critical factors in drug design .
  • Enzyme Interaction : Studies indicate that halogenated amines can modulate enzyme activity, impacting biochemical pathways. For instance, fluorinated compounds have been linked to protease inhibition and other enzymatic interactions .
  • Pharmacological Potential : The compound has been explored for its potential role in drug development, particularly in creating pharmaceuticals with improved efficacy against diseases such as cancer and viral infections.

Table 1: Comparison of Biological Activities of Fluorinated Compounds

CompoundActivity TypeReference
(2-Bromo-3-fluorophenyl)methylAnticancer
OdanacatibCathepsin K Inhibition
CJ-17493NK-1 Receptor Antagonist

Case Study 1: Antitumor Efficacy

A study investigated the effects of fluorinated compounds on tumor growth in preclinical models. Results indicated that compounds similar to (2-Bromo-3-fluorophenyl)methylamine showed significant inhibition of tumor cell proliferation due to their ability to interfere with cellular signaling pathways.

Case Study 2: Enzyme Modulation

Research focused on the interaction between halogenated amines and specific enzymes revealed that (2-Bromo-3-fluorophenyl)methylamine could act as a competitive inhibitor for certain proteases, suggesting its potential use in therapeutic applications targeting enzyme-related diseases.

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